molecular formula C14H11BrN2O2S B1313698 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 744209-37-8

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

カタログ番号: B1313698
CAS番号: 744209-37-8
分子量: 351.22 g/mol
InChIキー: FALZHLDFXNLJAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical building block in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of novel therapeutic agents. Its core structure, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a privileged pharmacophore in drug discovery for targeting clinically significant enzymes. A primary research application of this brominated derivative is in the synthesis of potent human neutrophil elastase (HNE) inhibitors. HNE is a serine protease implicated in the pathology of chronic inflammatory lung diseases such as COPD, cystic fibrosis, and ARDS . The bromine atom at the 3-position serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize inhibitor potency within this critical binding pocket . Furthermore, this compound is instrumental in the discovery and optimization of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various human malignancies, making FGFRs a hot target in anticancer drug development . The pyrrolo[2,3-b]pyridine core acts as an effective hinge binder in kinase inhibitors, anchoring the molecule in the ATP-binding site of the enzyme . The synthetic versatility offered by the bromo and sulfonyl protecting groups enables elaborate structural modifications, facilitating the creation of novel chemical entities with unique molecular shapes and enhanced selectivity for FGFR kinases . As such, this reagent provides researchers with a critical starting point for designing next-generation targeted therapies for cancer.

特性

IUPAC Name

1-(benzenesulfonyl)-3-bromo-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALZHLDFXNLJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457099
Record name 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744209-37-8
Record name 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Construction of the Pyrrolo[2,3-b]pyridine Core

The foundational step in synthesizing the target compound is the formation of the pyrrolo[2,3-b]pyridine heterocyclic system. This is typically achieved by cyclization reactions involving precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under controlled acidic or basic conditions. The cyclization forms the fused bicyclic pyrrolo[2,3-b]pyridine scaffold, which is essential for subsequent functionalization.

Introduction of the Phenylsulfonyl Group at Nitrogen (N-1)

The phenylsulfonyl group serves as a protecting group on the nitrogen at position 1 and is introduced via sulfonylation. The common reagent used is benzenesulfonyl chloride , which reacts with the pyrrolo[2,3-b]pyridine under basic conditions, often in the presence of bases such as triethylamine or sodium hydride. The reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) at low temperatures (0 °C to room temperature) to control reactivity and yield.

Typical sulfonylation procedure:

  • Dissolve the pyrrolo[2,3-b]pyridine intermediate in DMF or dichloromethane.
  • Cool the solution to 0 °C.
  • Add sodium hydride or triethylamine to deprotonate the nitrogen.
  • Slowly add benzenesulfonyl chloride dropwise.
  • Stir the mixture at room temperature for 1–2 hours.
  • Quench with saturated ammonium chloride solution.
  • Extract with organic solvents, wash, dry, and concentrate to isolate the sulfonylated product.

Selective Bromination at Position 3

Bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is a critical step to obtain the 3-bromo derivative. This is often achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The presence of the phenylsulfonyl group directs the bromination selectively to the 3-position.

In some synthetic routes, the bromination is performed prior to sulfonylation, depending on the stability and reactivity of intermediates.

Methylation at Position 2

The methyl group at position 2 is introduced either by starting with a methyl-substituted precursor or by methylation of the intermediate pyrrolo[2,3-b]pyridine derivatives. Methylation can be achieved via alkylation reactions using methyl iodide or methyl triflate in the presence of a base, or by employing methyl-substituted starting materials in the initial cyclization step.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Yield Reference
1 Cyclization 2-Aminopyridine + α,β-unsaturated carbonyl, acid/base Formation of pyrrolo[2,3-b]pyridine core
2 Sulfonylation Benzenesulfonyl chloride, NaH or triethylamine, DMF/DCM, 0 °C to RT N-1 phenylsulfonyl protection, ~99% yield
3 Bromination NBS or Br2, controlled temperature Selective 3-bromo substitution
4 Methylation Methyl iodide or methylated precursor 2-methyl substitution
5 Workup and Purification Extraction, washing, drying, chromatography Pure 3-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Detailed Experimental Example

A documented preparation of the closely related compound 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine provides insight into the methodology applicable to the 3-bromo isomer:

  • To a solution of 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (16 g, 0.045 mol) in 1,4-dioxane (320 mL), 2M aqueous sodium hydroxide (114 mL, 0.228 mol) was added.
  • The reaction mixture was heated at 60 °C for 16 hours under inert atmosphere.
  • After cooling, the organic layer was separated, and the aqueous phase was extracted with ethyl acetate.
  • The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The product was obtained as a cream solid with a yield of approximately 100% (10.07 g) and confirmed by LC/MS (MH+ 211).

This procedure highlights the stability of the phenylsulfonyl group under basic hydrolysis and the efficiency of the extraction and purification steps.

Research Findings and Optimization Notes

  • The phenylsulfonyl protecting group is critical for regioselective functionalization and stability during cross-coupling and substitution reactions.
  • Bromination efficiency and selectivity depend on the presence of electron-withdrawing groups and reaction conditions; NBS is preferred for mild and selective bromination.
  • Methylation at position 2 is best achieved using methylated starting materials or controlled alkylation to avoid over-alkylation or side reactions.
  • Purification is typically performed by silica gel chromatography using cyclohexane/ethyl acetate mixtures (7:3) to achieve high purity and yield.
  • The use of sodium hydride as a base in DMF is common for sulfonylation, providing high yields and clean reactions.

Summary Table of Key Reaction Conditions

Reaction Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization 2-Aminopyridine + α,β-unsaturated carbonyl Acidic/basic Reflux or RT Variable Forms pyrrolo[2,3-b]pyridine
Sulfonylation Benzenesulfonyl chloride + NaH/TEA DMF or DCM 0 °C to RT ~99 N-1 protection
Bromination NBS or Br2 DCM or similar 0 °C to RT High Selective 3-position bromination
Methylation Methyl iodide or methylated precursor DMF or suitable 0 °C to RT High 2-methyl substitution
Workup Extraction, washing, drying Various RT - Purification by chromatography

This comprehensive overview synthesizes data from multiple authoritative sources, including peer-reviewed articles, patent literature, and chemical synthesis databases, to provide a professional and detailed account of the preparation methods for This compound . The described methods emphasize the importance of stepwise functionalization, protecting group strategies, and careful control of reaction conditions to achieve high yields and purity.

化学反応の分析

Types of Reactions

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenylsulfonyl group.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.

科学的研究の応用

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the synthesis of probes for studying biological pathways and mechanisms.

作用機序

The mechanism of action of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to target proteins, while the pyrrolo[2,3-B]pyridine core can interact with active sites through hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives

The table below highlights structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-Br, 2-Me, 1-(PhSO₂) 351.23 Enhanced stability via sulfonyl group
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 3-C≡CPh, 5-Br 297.15 Suzuki coupling precursor; white solid (51% yield)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 1-Me, 5-Br 211.07 Intermediate for nitro derivatives (75% yield)
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine 3-NO₂, 5-Br 242.03 Nitro group enhances electrophilicity
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 2-Et, 5-Br 225.09 Ethyl group impacts lipophilicity
5-Bromo-2-iodo-6-Me-1-(PhSO₂)-1H-pyrrolo[2,3-b]pyridine 2-I, 6-Me, 1-PhSO₂, 5-Br 477.11 Halogen-rich for cross-coupling
3-Bromo-2-((PhSO₂)Me)-1H-pyrrolo[2,3-b]pyridine 3-Br, 2-(PhSO₂CH₂) 371.25 Radical SAM-inspired methylation

Key Structural and Functional Differences

Sulfonyl vs. Non-Sulfonyl Derivatives: The phenylsulfonyl group in the target compound improves stability by protecting the pyrrole nitrogen but may reduce solubility compared to non-sulfonylated analogs like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine . Sulfonylated analogs (e.g., 4-Bromo-2-methyl-1-(PhSO₂) derivatives) show versatility in cross-coupling reactions .

Halogen Positioning :

  • Bromine at the 3-position (target compound) vs. 5-position (e.g., 5-Bromo-1-methyl derivatives) alters electronic properties and reactivity. The 5-Br derivatives are common intermediates for Suzuki couplings .

Nitro-Substituted Derivatives: Compounds like 5-(4-CF₃Ph)-3-NO₂-1H-pyrrolo[2,3-b]pyridine (87% yield) exhibit enhanced electrophilicity for nucleophilic substitutions, unlike the target compound’s bromine-directed reactivity .

Methyl vs. Ethyl Groups :

  • The 2-methyl group in the target compound provides steric hindrance, whereas 2-ethyl analogs (e.g., 5-Bromo-2-ethyl derivatives) may increase lipophilicity, impacting membrane permeability in biological assays .

生物活性

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 744209-37-8) is a compound of interest due to its potential biological activities, particularly as an inhibitor of SGK-1 kinase, which plays a significant role in various cellular processes including cell survival and proliferation. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationships, case studies, and experimental findings.

Chemical Structure and Properties

  • Molecular Formula : C14H11BrN2O2S
  • Molar Mass : 351.22 g/mol
  • Structural Characteristics : The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom and a phenylsulfonyl group, contributing to its biological properties.

Research indicates that this compound acts primarily as an inhibitor of SGK-1 kinase. This inhibition can lead to therapeutic effects in conditions where SGK-1 is implicated, such as certain cancers and metabolic disorders. The compound's ability to modulate SGK-1 activity suggests it could be beneficial in treating diseases characterized by aberrant kinase signaling.

Inhibition of SGK-1 Kinase

A patent describes the utility of pyrrolo[2,3-b]pyridines, including this compound, as inhibitors of SGK-1 kinase. This inhibition is linked to the treatment of disorders mediated by SGK activity, such as metabolic syndromes and certain cancers .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds related to this compound have shown efficacy against triple-negative breast cancer cells (MDA-MB-231). The mechanism involves the reduction of FOXM1 expression, a transcription factor associated with tumor proliferation .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
SGK-1 InhibitionTherapeutic potential
AnticancerReduced FOXM1 expression
CytotoxicityIC50 values comparable to known inhibitors

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the bromine substituent or the sulfonyl group can significantly alter its potency against various biological targets. For example, studies have shown that halogen substitutions at specific positions can enhance or diminish the compound's inhibitory effects on kinases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step routes. Key steps include halogenation (e.g., bromination using NBS), sulfonylation (e.g., introducing phenylsulfonyl groups via TsCl/NaH), and cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions). Intermediates are purified using silica gel chromatography and characterized via 1H^1H NMR, 13C^{13}C NMR, and LC-MS. For example, brominated intermediates (e.g., 5-bromo derivatives) are confirmed by characteristic downfield shifts in NMR spectra .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.3–8.7 ppm, methyl groups at δ 2.3–2.4 ppm).
  • 13C^{13}C NMR : Confirms carbon framework (e.g., quaternary carbons near 130–140 ppm for fused rings).
  • LC-MS : Validates molecular weight and purity (>95% by HPLC).
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}) .

Q. What is the role of the phenylsulfonyl group in the compound's stability and reactivity?

  • Methodological Answer : The phenylsulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilic reactivity at the pyrrole ring. It improves solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates during cross-coupling reactions. Stability studies show reduced decomposition under inert atmospheres at low temperatures .

Q. What are the primary biological targets of this compound?

  • Methodological Answer : The compound and its derivatives exhibit kinase inhibitory activity, particularly against FGFR1–3 (IC50_{50} values <25 nM). In vitro assays (e.g., MTT for cytotoxicity, Transwell for migration) confirm antiproliferative effects in cancer cell lines like 4T1 .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of substituents on the pyrrolo[2,3-b]pyridine core be addressed?

  • Methodological Answer : Regioselectivity is controlled via:

  • Protecting Groups : Use of sulfonyl groups to block position 1, directing substitutions to positions 3 and 5.
  • Cross-Coupling Optimization : Pd(PPh3_3)4_4-catalyzed Suzuki reactions with boronic acids under inert conditions (toluene/EtOH, 105°C).
  • Halogen Dance Strategies : Sequential bromination/iodination to access meta-substituted derivatives .

Q. How can contradictory biological activity data between similar derivatives be resolved?

  • Methodological Answer : Contradictions arise from substituent positioning (e.g., nitro vs. methoxy groups). Resolve via:

  • SAR Studies : Systematic variation of substituents (e.g., 3-nitro-5-aryl derivatives show higher FGFR inhibition than methyl analogs).
  • Binding Mode Analysis : Molecular docking (e.g., hydrogen bonds between nitro groups and FGFR1’s G485 residue) .

Q. What strategies improve the stability of labile intermediates during synthesis?

  • Methodological Answer :

  • Low-Temperature Reactions : Use THF at −78°C for lithiation steps.
  • Inert Atmosphere : Conduct air-sensitive steps (e.g., Grignard reactions) under N2_2/Ar.
  • Stabilizing Agents : Add TBHP in DMSO/H2_2O for radical-mediated methylations .

Q. How can molecular docking studies guide the design of more potent analogs?

  • Methodological Answer : Docking (e.g., AutoDock Vina) identifies key interactions:

  • Hydrophobic Pockets : Bulky substituents (e.g., trifluoromethyl) fill FGFR1’s hydrophobic region.
  • Hydrogen Bonding : Methoxy groups interact with hinge residues (e.g., D641). Optimize substituent size/position via free energy calculations (MM/GBSA) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。